5-Bromo-6-chloronicotinonitrile
Overview
Description
5-Bromo-6-chloronicotinonitrile is a useful research compound. Its molecular formula is C6H2BrClN2 and its molecular weight is 217.45 g/mol. The purity is usually 95%.
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Scientific Research Applications
Halogen-Induced Reactions
5-Bromo-6-chloronicotinonitrile is involved in halogen-induced reactions. For instance, a study by Maruyama et al. (1986) details how 5-chloro or bromo-6, 2'-O-cyclouridine reacted with N-bromo or chloro-succinimide, leading to the formation of various compounds. This highlights its role in complex halogen-mediated chemical transformations (Maruyama, Kimura, Sato, & Honjo, 1986).
Synthesis of Bromo-Chloro Compounds
In another study, Xue Xu (2006) demonstrated the synthesis of 4-Bromo-2-chlorotoluene using a process that involved 5-bromo-2-methylaniline. This study illustrates the utility of this compound in synthesizing specific bromo-chloro compounds (Xue Xu, 2006).
Computational and Molecular Dynamics Studies
Arulaabaranam et al. (2021) conducted computational calculations and molecular dynamics simulations on 5-bromo-3-nitropyridine-2-carbonitrile, a related compound, to understand its molecular structure, energy, and biological significance. This study underscores the importance of computational approaches in understanding the properties and potential applications of such compounds (Arulaabaranam, Muthu, Mani, & Ben Geoffrey, 2021).
Electrocatalytic Synthesis
A study by Gennaro et al. (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid using 2-amino-5-bromo and 2-amino-5-chloropyridine. This research demonstrates the potential of this compound in electrochemical applications, particularly in the synthesis of valuable chemical products (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Safety and Hazards
5-Bromo-6-chloronicotinonitrile is classified as Acute Tox. 3 Oral . It is considered dangerous, with the hazard statement H301: Toxic if swallowed . Precautionary measures include avoiding ingestion and inhalation, not eating, drinking, or smoking when using this product, and washing skin thoroughly after handling .
Mechanism of Action
Pharmacokinetics
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : Yes
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
These properties suggest that the compound could be absorbed in the gastrointestinal tract, cross the blood-brain barrier, and interact with certain cytochrome P450 enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-6-chloronicotinonitrile . For instance, the compound’s stability may be affected by temperature and atmospheric conditions. Additionally, individual factors such as genetic variations and overall health status can influence the compound’s efficacy and potential side effects.
Properties
IUPAC Name |
5-bromo-6-chloropyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXYTFFWGHLPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628840 | |
Record name | 5-Bromo-6-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71702-01-7 | |
Record name | 5-Bromo-6-chloro-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71702-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-chloropyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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